6-Amino-1-ethylbenzo[cd]indol-2(1H)-one
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Overview
Description
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the indole core . The reaction conditions often involve heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted indoles, depending on the reagents and conditions used.
Scientific Research Applications
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of dyes and pigments due to its stable indole core.
Mechanism of Action
The mechanism of action of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it has been shown to inhibit bromodomain-containing proteins, which play a role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
6-Nitrobenzo[cd]indole-2(1H)-ketone: Known for its germicidal effects against methicillin-resistant Staphylococcus aureus.
1H-indazole-6-amine derivatives: Studied for their anticancer properties.
Uniqueness
6-Amino-1-ethylbenzo[cd]indol-2
Properties
IUPAC Name |
6-amino-1-ethylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXPPDSORWBMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID7970869 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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